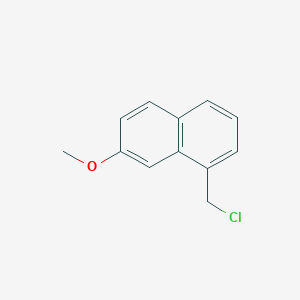
FMOC-(FMOCHMB)PHE-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
FMOC-(FMOCHMB)PHE-OH is a compound used in peptide synthesis . The FMOC group, or 9-fluorenylmethyloxycarbonyl group, is a protective group often used in solid-phase peptide synthesis . The Hmb protection of amide bonds has been shown to inhibit aggregation of “difficult” peptides during FMOC SPPS, thereby leading to products of increased purity .
Synthesis Analysis
This compound is used in FMOC solid-phase peptide synthesis . The synthesis process involves the protection of amide bonds using the Hmb group, which helps inhibit the aggregation of difficult peptides . This leads to products of increased purity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 745.82 g/mol . The compound’s empirical formula is C47H39NO8 .Chemical Reactions Analysis
In the context of peptide synthesis, this compound undergoes reactions that involve the protection and deprotection of amide bonds . The Hmb protection of amide bonds inhibits the aggregation of difficult peptides, leading to products of increased purity .Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . Its assay (HPLC, area%) is ≥ 97.0% (a/a) .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for FMOC-(FMOCHMB)PHE-OH involves the protection of the amino and carboxylic acid groups, followed by the coupling of the protected amino acid with the FMOCHMB moiety, and finally deprotection of the amino and carboxylic acid groups.", "Starting Materials": [ "FMOCHMB", "FMOC-PHE-OH", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)", "Tetrahydrofuran (THF)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of FMOC-PHE-OH with DCC and NHS in DMF to form FMOC-PHE-NHS", "Protection of the amino group of FMOCHMB with TIPS in THF to form TIPS-FMOCHMB", "Coupling of TIPS-FMOCHMB with FMOC-PHE-NHS in DMF using DIPEA as a base to form TIPS-FMOCHMB-FMOC-PHE-NHS", "Deprotection of the amino group of TIPS-FMOCHMB-FMOC-PHE-NHS with TFA in DCM to form TFA-TIPS-FMOCHMB-FMOC-PHE", "Deprotection of the carboxylic acid group of TFA-TIPS-FMOCHMB-FMOC-PHE with NaHCO3 in methanol to form TFA-TIPS-FMOCHMB-PHE-OH", "Deprotection of the TIPS group of TFA-TIPS-FMOCHMB-PHE-OH with HCl in THF to form FMOC-(FMOCHMB)PHE-OH", "Purification of FMOC-(FMOCHMB)PHE-OH by column chromatography using ethyl acetate and water as eluents" ] } | |
CAS-Nummer |
148515-88-2 |
Molekularformel |
C47H39NO8 |
Molekulargewicht |
745.81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




